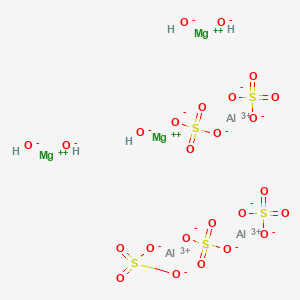![molecular formula C11H13N3 B13815588 [4-(1H-Imidazol-2-YL)-phenyl]-dimethyl-amine](/img/structure/B13815588.png)
[4-(1H-Imidazol-2-YL)-phenyl]-dimethyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(1H-Imidazol-2-YL)-phenyl]-dimethyl-amine is a compound that features an imidazole ring attached to a phenyl group, which is further substituted with a dimethylamine group. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The specific details of industrial production methods for [4-(1H-Imidazol-2-YL)-phenyl]-dimethyl-amine are not widely documented, but they likely follow similar principles to those used in laboratory synthesis .
Análisis De Reacciones Químicas
Types of Reactions
[4-(1H-Imidazol-2-YL)-phenyl]-dimethyl-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the phenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(1H-Imidazol-2-YL)-phenyl]-dimethyl-amine is used as a building block for the synthesis of more complex molecules. Its imidazole ring is a versatile moiety that can participate in various chemical reactions, making it valuable for synthetic chemists .
Biology
Biologically, imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be explored for similar applications, although specific studies on this compound are limited .
Medicine
In medicine, imidazole derivatives are used in the development of drugs for various conditions, including infections and cancer. The unique structure of this compound may offer potential for drug development .
Industry
Industrially, imidazole derivatives are used in the production of materials, such as polymers and dyes. This compound could be used in similar applications, leveraging its chemical properties .
Mecanismo De Acción
The mechanism of action of [4-(1H-Imidazol-2-YL)-phenyl]-dimethyl-amine involves its interaction with various molecular targets, depending on its specific application. For example, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. In anticancer applications, it may induce apoptosis or inhibit cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-Imidazol-1-YL)phenol: Another imidazole derivative with a phenol group instead of a dimethylamine group.
4-(4,5-Dihydro-1H-imidazol-2-yl)phenol: Similar structure but with a dihydro-imidazole ring.
Uniqueness
The uniqueness of [4-(1H-Imidazol-2-YL)-phenyl]-dimethyl-amine lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other imidazole derivatives. Its dimethylamine group can influence its reactivity and interactions with biological targets .
Propiedades
Fórmula molecular |
C11H13N3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
4-(1H-imidazol-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C11H13N3/c1-14(2)10-5-3-9(4-6-10)11-12-7-8-13-11/h3-8H,1-2H3,(H,12,13) |
Clave InChI |
HLOPNZKCICJGDT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2=NC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


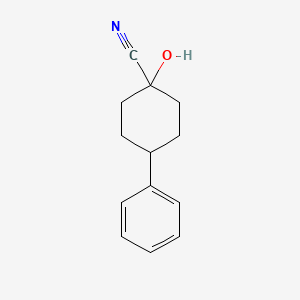
![1-[(2S,5S)-5-methyloxolan-2-yl]ethanone](/img/structure/B13815533.png)
![[(2S,3S,4R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-4-acetyloxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-6-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B13815534.png)
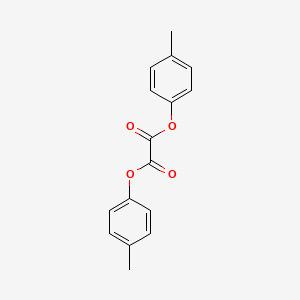
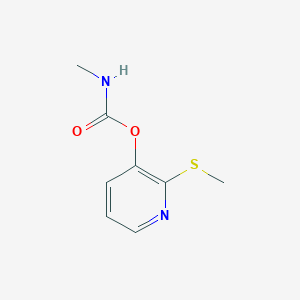

![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzamide](/img/structure/B13815561.png)
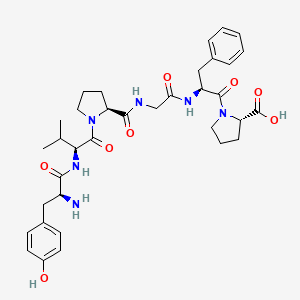
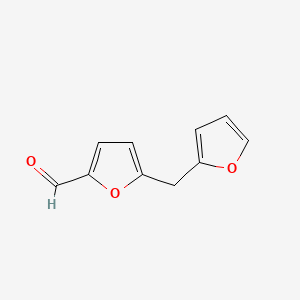
![7-Oxabicyclo[4.1.0]heptan-1-OL](/img/structure/B13815575.png)


![1,4,4-Trimethyl-2,3-diazabicyclo[3.2.2]non-2-ene 2,3-dioxide](/img/structure/B13815591.png)
